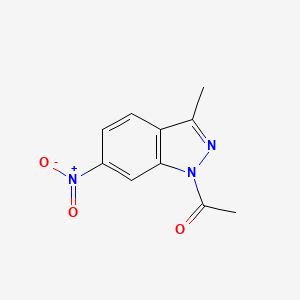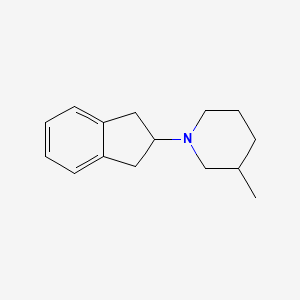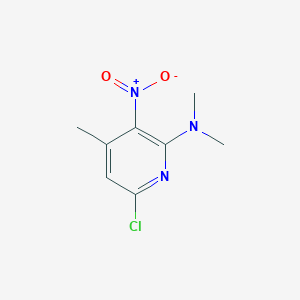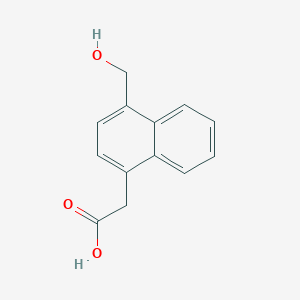
7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of two fluorine atoms at the 7th and 8th positions of the quinoline ring, and a carboxylic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of fluorinated anilines and ketones, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve steps like nucleophilic substitution and oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antiviral activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. The carboxylic acid group plays a crucial role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties.
5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Exhibits broad-spectrum antibacterial activity.
Uniqueness
7,8-Difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
7,8-difluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)12/h1-2,6,13H,3-4H2,(H,14,15) |
InChI Key |
KZAULURQZSXNSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=CC(=C2F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)


![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)

![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)

